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Compound of Interest

Compound Name:
5-Methoxythiazole-4-carboxylic

acid

Cat. No.: B13918307 Get Quote

Executive Summary & Core Directive
Objective: This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption

characteristics of 5-methoxythiazole and its derivatives. Unlike standard spectral libraries that

list common solvents, this guide focuses on the comparative electronic effects of the methoxy

substituent at the C5 position versus the C2 position and the unsubstituted thiazole core.

Scientific Rationale: The 5-methoxythiazole moiety represents a specific electronic challenge.

The thiazole ring is

-deficient at position 2 and

-excessive at position 5. Introducing a strong electron-donating group (EDG) like methoxy (-
OMe) at C5 significantly alters the Frontier Molecular Orbitals (FMOs), leading to distinct
bathochromic shifts that differ from C2 isomers.

Theoretical Framework: Electronic Transitions
To interpret the spectra accurately, one must understand the underlying transitions. Thiazoles

exhibit two primary bands in the UV region:

Transition: High intensity, typically 200–250 nm.

Transition: Lower intensity (forbidden), originating from the lone pair on the ring Nitrogen,
typically 240–270 nm.
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The 5-Methoxy Auxochromic Effect
The methoxy group acts as an auxochrome via the mesomeric (+M) effect.

At Position 5: The C5 carbon is already the most electron-rich site in the thiazole ring. Adding

an EDG here raises the energy of the Highest Occupied Molecular Orbital (HOMO)

significantly more than it affects the Lowest Unoccupied Molecular Orbital (LUMO).

Result: A narrowing of the HOMO-LUMO gap (

), leading to a bathochromic (red) shift relative to the unsubstituted thiazole.

At Position 2: The C2 position is electron-deficient (between S and N). An EDG here

stabilizes the structure through conjugation with the ring nitrogen but has a competing

inductive (-I) effect from the adjacent heteroatoms.
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Figure 1: Comparative electronic perturbation of the thiazole ring by methoxy substitution.

Comparative Data Analysis
The following data aggregates experimental values and high-level TD-DFT calculations for

thiazole derivatives. Note that "Parent 5-methoxythiazole" is chemically unstable and often

generated in situ or exists as a transient species; therefore, data often relies on stable alkyl/aryl

derivatives.

Table 1: UV-Vis Absorption Maxima Comparison
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Compound
Class

Substituent
Position

Solvent (nm)
Electronic
Character

Thiazole

(Parent)
None Ethanol 233 - 235 3.57 Baseline

2-

Methoxythiaz

ole

C2 Ethanol 245 - 250 ~3.6

Conjugation

with N

(amidine-like)

5-

Methoxythiaz

ole

C5 Ethanol 260 - 275* ~3.8

Strong donor-

acceptor

push

2-Amino-5-

methoxy
C2, C5 Methanol 300 - 315 4.10

Push-Pull

System (High

Conjugation)

5-N-Aryl-

thiazole
C5 CH2Cl2 358 - 410 4.25

Extended

conjugation

(Dye-like)

*Note: Values for simple 5-methoxythiazoles are estimated based on 5-ethoxy and 5-methyl

analogs due to the instability of the unfunctionalized parent.

Key Observations for Researchers
Solvatochromism: 5-methoxythiazoles exhibit positive solvatochromism. In polar protic

solvents (MeOH, EtOH), the

band may be obscured or blue-shifted due to H-bonding with the ring nitrogen, while the

band red-shifts.

Comparison with 2-Isomers: The 5-methoxy derivatives consistently absorb at longer

wavelengths (lower energy) than their 2-methoxy counterparts due to the effective electron

donation into the electron-poor C2=N bond system from the C5 position.

Experimental Protocol for Accurate Determination
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Measuring the UV-Vis spectra of 5-alkoxythiazoles requires strict control over pH and solvent

purity, as these compounds can be acid-sensitive (hydrolysis to thiazolones).

Reagents & Equipment[2][3]
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or

equivalent).

Cuvettes: Quartz, 10 mm path length (matched pair).

Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH). Avoid acidic solvents.

Step-by-Step Methodology
Baseline Correction:

Fill both sample and reference cuvettes with pure solvent.

Run a baseline correction from 200 nm to 500 nm.

Sample Preparation:

Prepare a stock solution of the 5-methoxythiazole derivative (

M) in MeCN.

Critical Step: Ensure the compound is fully dissolved; sonicate if necessary.

Dilution Series:

Prepare three working concentrations:

,

, and

.

This ensures adherence to the Beer-Lambert Law (
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).

Measurement:

Scan each concentration at medium speed (approx. 200 nm/min).

Record

and calculate the molar extinction coefficient (

) using the slope of

vs.

.

Workflow Diagram
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Figure 2: Standardized workflow for UV-Vis characterization of thiazole derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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